molecular formula C20H22N2O4 B1472130 Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate CAS No. 1415129-28-0

Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate

Cat. No.: B1472130
CAS No.: 1415129-28-0
M. Wt: 354.4 g/mol
InChI Key: ROYYKELREDBRJE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate is a complex organic compound that features a tert-butyl ester group, a picolinamide moiety, and a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate typically involves multiple steps. One common approach is to start with the preparation of the picolinamide derivative, followed by the introduction of the formylphenyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate can undergo various chemical reactions including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but generally result in the substitution of the picolinamide moiety.

Scientific Research Applications

Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties.

    Biology: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The picolinamide moiety can chelate metal ions, affecting metalloprotein activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(5-(2-hydroxyphenyl)picolinamido)propanoate
  • Tert-butyl 3-(5-(2-methoxyphenyl)picolinamido)propanoate
  • Tert-butyl 3-(5-(2-nitrophenyl)picolinamido)propanoate

Uniqueness

Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate is unique due to the presence of the formyl group, which provides additional reactivity compared to similar compounds with different substituents. This allows for a broader range of chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-[[5-(2-formylphenyl)pyridine-2-carbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2,3)26-18(24)10-11-21-19(25)17-9-8-14(12-22-17)16-7-5-4-6-15(16)13-23/h4-9,12-13H,10-11H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYYKELREDBRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C1=NC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-(5-bromopicolinamido)propanoate (1.0 g, 3.0 mmol), 2-formylphenylboronic acid (547 mg, 3.6 mmol), Pd(dppf)Cl2 (249 mg, 0.3 mmol), and K2CO3 (840 mg, 6.1 mmol) were dissolved in 1,4-dioxane (20 mL) and water (5 mL) and heated to 80° C. After 3 h the resulting mixture was cooled to room temperature, diluted with EtOAc washed with water and brine, dried (Na2SO4), dry-packed onto silica gel and purified via column chromatography to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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